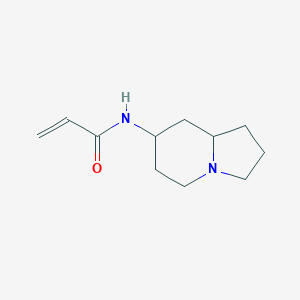

N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide, also known as Octahydroindolizin-7-yl prop-2-enamide, is a chemical compound with potential applications in scientific research. It is a cyclic amide that contains an indolizidine ring system and an unsaturated propenamide group. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Wissenschaftliche Forschungsanwendungen

Enaminone Chemistry in Heterocyclic Synthesis

Enaminones are synthesized via rhodium-catalyzed denitrogenative rearrangement reactions from propargylic alcohols and N-sulfonyl azides, leading to various heterocycles (Miura et al., 2012). This process involves intramolecular migration and the formation of α-imino rhodium(II) carbenoid species, demonstrating enaminones' versatility in synthesizing heterocyclic compounds.

Synthesis of Geometrically Defined Enamides

The isomerization of N-allyl amides to form geometrically defined, highly substituted Z-enamides showcases a novel method for accessing enamides with exceptional geometric selectivity (Trost et al., 2017). This technique is pivotal for the asymmetric incorporation of nitrogen functionalities into various bioactive pharmacophores.

Contributions to Nitrogen-Containing Heterocycles

The treatment of α-acetamido-cinnamhydrazides with aromatic aldehydes yields compounds that, upon reaction with methyl isothiocyanate, produce novel 1,2,4-triazaperhydroines with significant biological activity potential (Kumari et al., 2006). These reactions exemplify the use of enaminones in the synthesis of nitrogen-containing heterocycles with potential applications in pharmaceuticals and agrochemicals.

Synthesis of Indolizino and Quinolizidine Alkaloids

Enaminones serve as versatile intermediates for the synthesis of indolizidine and quinolizidine alkaloids, compounds with notable biological activities (Michael et al., 2008). The enantioselective synthesis described in the study paves the way for the total synthesis of a range of bioactive compounds.

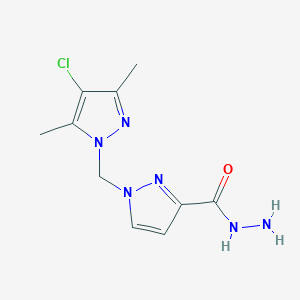

Building Blocks for Substituted Pyrazoles

Enaminones are key intermediates in the synthesis of substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities (Riyadh, 2011). This highlights the role of enaminones in developing novel therapeutic agents.

Wirkmechanismus

Target of Action

The primary targets of N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide are currently unknown. The compound’s structure is similar to certain naphthalene derivatives

Mode of Action

Related compounds are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Eigenschaften

IUPAC Name |

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-2-11(14)12-9-5-7-13-6-3-4-10(13)8-9/h2,9-10H,1,3-8H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZVBKMZBVSPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCN2CCCC2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2988832.png)

![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2988842.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)